molecular formula C19H22ClN3O2S B2877825 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide CAS No. 1009515-77-8

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide

Cat. No.: B2877825
CAS No.: 1009515-77-8
M. Wt: 391.91
InChI Key: DSJZJYDUTNNFOV-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into thieno[3,2-d]pyrimidines and related scaffolds, such as those mentioned in studies by Hafez, Abdel-Rhman B. A. El-Gazzar, and M. Zaki (2016), demonstrate significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. Some compounds exhibit higher antifungal activity towards examined fungi compared to standard treatments like ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).

Anticonvulsant Activity

Studies on derivatives of chloroacetamide and related compounds have shown potential anticonvulsant activities. Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) found that omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives exhibited significant activity against seizures induced by maximal electroshock, with some compounds identified as notably active (Aktürk et al., 2002).

Anticancer Activity

Compounds derived from thienopyridine and pyridothienopyrimidine structures have been explored for their potential antitumor activities. Kadah (2016) described the synthesis of various derivatives that were tested against liver tumor cell lines, with some compounds showing potency exceeding that of standard drugs (Kadah, 2016).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c20-14-7-4-8-15(10-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)9-13-5-2-1-3-6-13/h4,7-8,10,13H,1-3,5-6,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJZJYDUTNNFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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